

The Therapeutic Potential of DPI-3290: A Technical Overview

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Compound of Interest

Compound Name: DPI-3290

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Introduction

DPI-3290 is a potent, centrally acting analgesic agent that has demonstrated significant therapeutic potential in preclinical studies. Developed by scientists at Burroughs Wellcome and licensed to Delta Pharmaceuticals, and later investigated by Ardent Pharmaceuticals and Enhance Biotech, **DPI-3290** is a mixed opioid agonist with a unique pharmacological profile.[1] [2] This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with **DPI-3290** to inform further research and drug development efforts.

Chemical Properties

DPI-3290 is chemically described as (+)-3-((α -R)- α -((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide.[3]

Molecular Formula: $C_{30}H_{34}FN_3O_2$ [4]

Molar Mass: $487.619 \text{ g}\cdot\text{mol}^{-1}$ [4]

Mechanism of Action

DPI-3290 functions as a potent agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[3] [5] Its analgesic effects are attributed to its interaction with these G-protein coupled receptors,

which are key modulators of nociceptive pathways in the central and peripheral nervous systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of **DPI-3290**, providing a clear comparison of its activity at the different opioid receptors and its analgesic potency.

Table 1: Opioid Receptor Binding Affinities of **DPI-3290**[3]

Receptor	Ki (nM)
δ-opioid	0.18 ± 0.02
μ-opioid	0.46 ± 0.05
κ-opioid	0.62 ± 0.09

Table 2: In Vitro Functional Activity of **DPI-3290**[3]

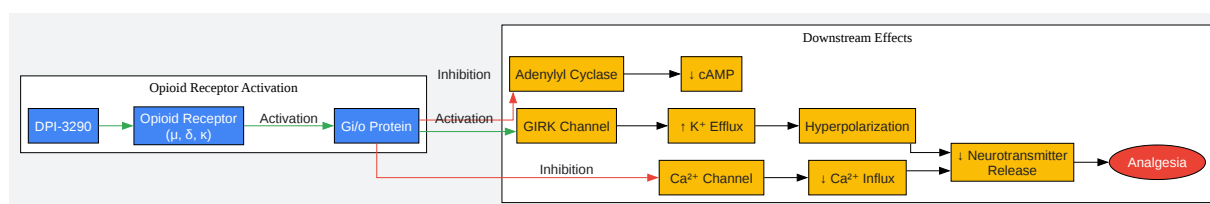
Tissue Preparation	Receptor Target	IC50 (nM)
Mouse Vas Deferens	δ-opioid	1.0 ± 0.3
Mouse Vas Deferens	μ-opioid	6.2 ± 2.0
Mouse Vas Deferens	κ-opioid	25.0 ± 3.3
Guinea Pig Ileum	μ-opioid	3.4 ± 1.6
Guinea Pig Ileum	κ-opioid	6.7 ± 1.6

Table 3: In Vivo Antinociceptive Potency of **DPI-3290**[3]

Animal Model	Test	Route of Administration	ED50
Rat	Hot Plate Test	Intravenous	0.05 ± 0.007 mg/kg

Signaling Pathways

Upon binding to opioid receptors, **DPI-3290** initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of opioid receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.



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Caption: G-protein signaling pathway activated by **DPI-3290**.

Experimental Protocols

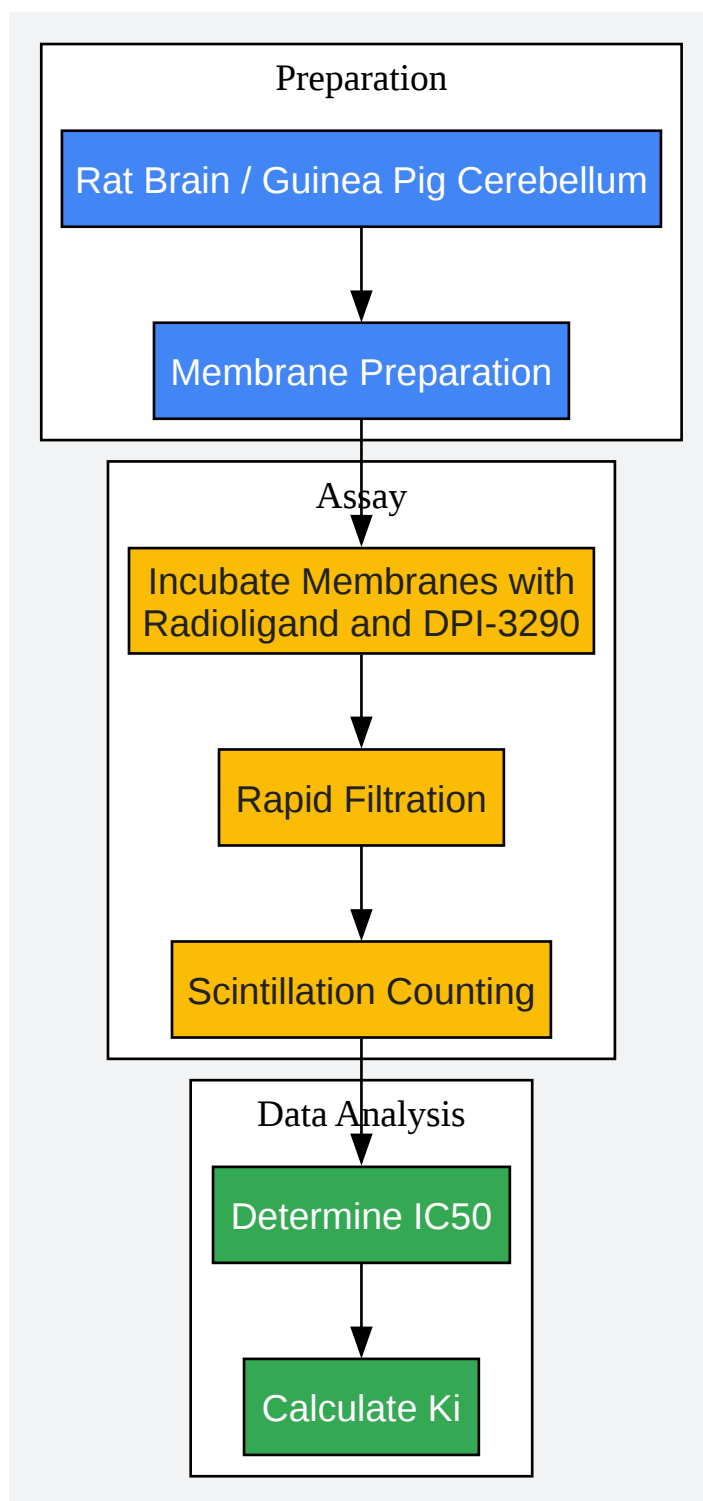
Detailed methodologies for the key preclinical experiments cited are provided below.

Radioligand Binding Affinity Assay

The binding affinity of **DPI-3290** to μ, δ, and κ opioid receptors was determined through saturation equilibrium binding studies.[3]

- Membrane Preparation: Membranes were prepared from rat brain or guinea pig cerebellum.

- Radioligands: Specific radioligands for each opioid receptor subtype were used (details not specified in the primary literature).
- Incubation: Membranes were incubated with varying concentrations of the respective radioligand and **DPI-3290** at 25°C.
- Separation: Bound and free radioligand were separated by rapid filtration.
- Detection: The amount of bound radioligand was quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (K_i) was calculated from the IC_{50} values using the Cheng-Prusoff equation.



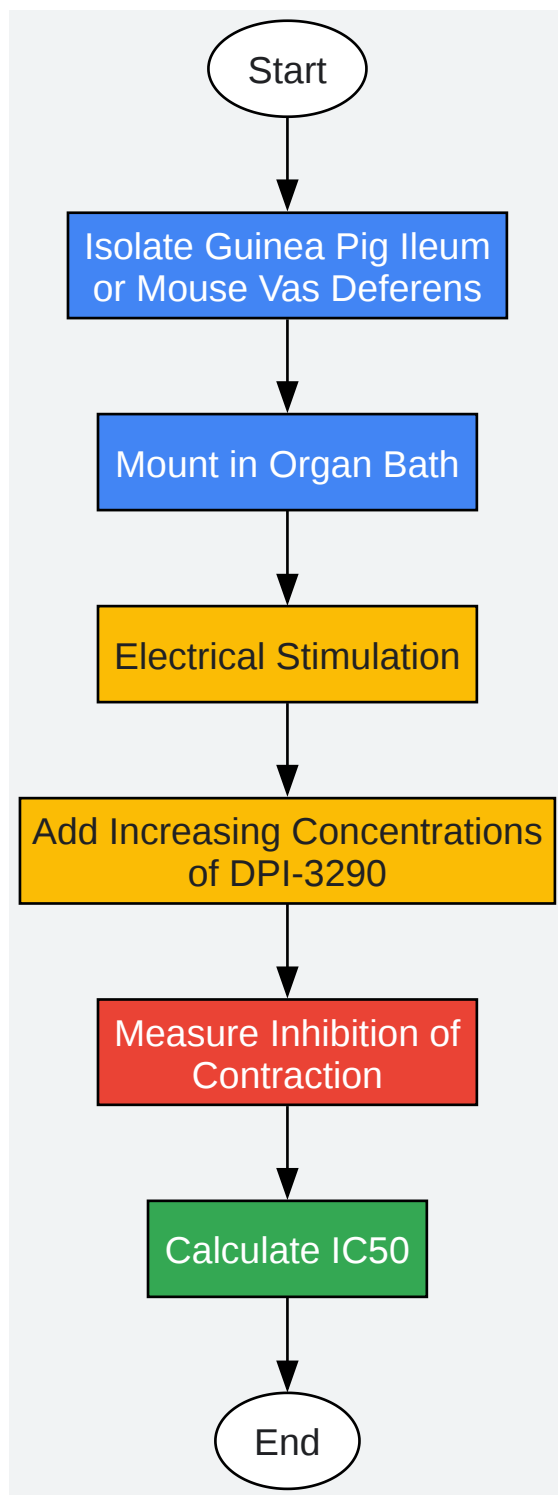
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Caption: Workflow for the radioligand binding assay.

Isolated Guinea Pig Ileum and Mouse Vas Deferens Assays

The functional activity of **DPI-3290** was assessed using isolated guinea pig ileum and mouse vas deferens preparations, which are rich in μ/κ and $\mu/\delta/\kappa$ opioid receptors, respectively.^[3]

- **Tissue Preparation:** The ileum from guinea pigs and the vas deferens from mice were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
- **Stimulation:** Tissues were electrically stimulated to induce contractions.
- **Drug Application:** Increasing concentrations of **DPI-3290** were added to the organ bath.
- **Measurement:** The inhibition of electrically induced muscle contractions was measured isometrically.
- **Data Analysis:** The concentration of **DPI-3290** that produced a 50% inhibition of the contractile response (IC₅₀) was determined.



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Caption: Workflow for isolated tissue functional assays.

Rat Hot Plate Test

The in vivo antinociceptive activity of **DPI-3290** was evaluated using the hot plate test in rats.[3]

- Animal Model: Male Sprague-Dawley rats were used.
- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) was used.
- Procedure:
 - A baseline latency to a nociceptive response (e.g., paw licking, jumping) was determined for each rat before drug administration.
 - **DPI-3290** was administered intravenously.
 - At various time points after administration, the rats were placed on the hot plate, and the latency to the nociceptive response was recorded.
- Data Analysis: The dose of **DPI-3290** that produced a 50% of the maximum possible antinociceptive effect (ED50) was calculated.

Clinical Development

DPI-3290 has undergone clinical investigation. A large Phase II clinical trial for the treatment of acute post-operative pain has been completed.[2] The results of this trial indicated that **DPI-3290** demonstrated substantially less respiratory depression and vomiting compared to historical fentanyl controls.[2] Further details on the outcomes of this trial and the current development status of **DPI-3290** are not widely available in the public domain.

Therapeutic Potential and Future Directions

DPI-3290's profile as a potent, mixed opioid agonist with a favorable side-effect profile in preclinical and early clinical studies suggests its potential as a valuable therapeutic agent for the management of moderate to severe pain.[2][3] Its balanced activity at multiple opioid receptors may contribute to its strong analgesic efficacy while potentially mitigating some of the adverse effects associated with more selective μ -opioid agonists, such as respiratory depression.

Further research is warranted to fully elucidate the clinical efficacy and safety of **DPI-3290**. The completion of a Phase II trial is a significant milestone, and the dissemination of the detailed results from this study would be of great interest to the scientific and medical communities. Future investigations could also explore the potential of **DPI-3290** in other pain modalities, including chronic and neuropathic pain. The development of mixed-action opioid agonists like **DPI-3290** represents a promising strategy in the ongoing quest for safer and more effective pain management solutions.

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